2-Cyclohexyl-4-methylaniline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H19N |
|---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
2-cyclohexyl-4-methylaniline |
InChI |
InChI=1S/C13H19N/c1-10-7-8-13(14)12(9-10)11-5-3-2-4-6-11/h7-9,11H,2-6,14H2,1H3 |
InChI Key |
CPEMLUPYUPBVFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N)C2CCCCC2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2 Cyclohexyl 4 Methylaniline
Established Synthetic Pathways to 2-Cyclohexyl-4-methylaniline and Related Cyclohexyl-Substituted Aniline (B41778) Isomers
The construction of the this compound framework can be achieved through several synthetic routes, primarily involving the formation of the cyclohexyl-aryl bond or the introduction of the amino group onto a pre-functionalized carbocyclic scaffold.
Direct Cyclohexylation of Methylanilines (e.g., ortho-selective alkylation approaches)
The direct alkylation of anilines, particularly with bulky substituents like a cyclohexyl group, can be challenging due to the potential for polyalkylation and the directing effects of the amino group. However, acid-catalyzed ortho-alkylation of anilines with styrenes has been shown to be a highly chemoselective process. nih.gov This approach, when adapted for cyclohexylation, would involve the reaction of p-toluidine (B81030) with cyclohexene (B86901) in the presence of an acid catalyst. The reaction of para-substituted anilines with styrene (B11656) derivatives at elevated temperatures, catalyzed by trifluoromethanesulfonic acid (CF3SO3H), results in highly chemoselective ortho-alkylation of the aniline. nih.gov Good yields have been obtained for various substituted anilines and styrenes, except in cases with electron-withdrawing substituents on the styrene. nih.gov
Transition-metal-free reactions have also been developed for the ortho-allylation of N,N-dialkylanilines with 1-sulfonyl-2-vinylaziridines in hexafluoroisopropanol, offering moderate to excellent yields and high selectivity for ortho-monoallylation. rsc.org While not a direct cyclohexylation, this methodology highlights the potential for developing selective ortho-functionalization of anilines.
Reductive Amination and Analogous Approaches for Cyclohexyl-Substituted Anilines
Reductive amination, also known as reductive alkylation, is a versatile and widely used method for the synthesis of amines. wikipedia.org This reaction involves the conversion of a carbonyl group to an amine through an intermediate imine. wikipedia.org For the synthesis of cyclohexyl-substituted anilines, this would typically involve the reaction of an aniline derivative with cyclohexanone. A variety of reducing agents can be employed, including sodium borohydride, sodium cyanoborohydride, and catalytic hydrogenation. wikipedia.orgyoutube.comyoutube.com
Reductive amination is a powerful tool for creating C-N bonds and can be performed under mild conditions. organic-chemistry.org The reaction is generally selective, avoiding overalkylation, which can be an issue with other alkylation methods. thieme-connect.com The process occurs between a carbonyl compound, such as an aldehyde or ketone, and an amine in the presence of a reducing agent under neutral or weakly acidic conditions. wikipedia.org The key steps involve the formation of a hemiaminal, followed by dehydration to an imine, which is then reduced to the final amine product. wikipedia.org
| Reactants | Reducing Agent | Key Features | Potential Product |
|---|---|---|---|
| p-Toluidine and Cyclohexanone | NaBH4, NaBH3CN, H2/Pd | Forms an imine intermediate which is then reduced. | N-Cyclohexyl-4-methylaniline |
| Aniline and a substituted cyclohexanone | Various hydride reagents | Versatile method for a range of substituted anilines. | Substituted N-cyclohexylaniline |
Multi-step Organic Synthesis Strategies Utilizing Aniline and Cyclohexyl Precursors
Multi-step synthetic sequences provide a reliable, albeit often longer, route to specifically substituted anilines like this compound. uva.nl These strategies allow for precise control over the regiochemistry of substitution. One such approach could involve the initial synthesis of a cyclohexyl-substituted benzene (B151609) ring followed by the introduction of the amino group. For instance, Friedel-Crafts alkylation of toluene (B28343) with cyclohexene would yield a mixture of cyclohexyltoluene isomers. Subsequent nitration and reduction would then lead to the corresponding cyclohexylmethylaniline isomers, from which this compound could be isolated.
Another multi-step approach involves the dehydrogenation of a cyclohexyl amine derivative. For example, 2,6-dimethyl aniline can be produced by heating 2,6-dimethylcyclohexyl amine in the presence of a palladium catalyst. epo.org This process is typically carried out at elevated temperatures (200 to 400°C) and under sufficient pressure to maintain the reactants in a liquid phase. epo.org
Functional Group Modifications and Derivatization of the Aniline Moiety
The aniline moiety in this compound possesses two primary sites for further chemical transformation: the amine nitrogen and the aromatic ring.
Reactions at the Amine Nitrogen (e.g., N-alkylation, acylation)
N-Alkylation: The nitrogen atom of the primary amine in this compound can be readily alkylated to form secondary and tertiary amines. N-alkylation of anilines can be achieved using various alkylating agents such as alkyl halides or alcohols. organic-chemistry.orgrsc.org The use of primary amines as alkylating agents under heterogeneous catalysis with palladium on charcoal (Pd/C) offers a method with high atom economy. organic-chemistry.org Catalytic systems, including nitrile-substituted NHC–Ir(III) and NHC–Ru(II) complexes, have been developed for the N-alkylation of amines with alcohols. nih.gov
Acylation: Acylation of the amino group is a common transformation that can serve to protect the amine or to introduce new functional groups. scielo.org.mx This reaction is typically carried out using acylating agents such as acetic anhydride (B1165640) or acetyl chloride. ijcce.ac.ir The resulting amide is generally less reactive towards electrophilic substitution on the aromatic ring compared to the free amine. chemistrysteps.com Various catalysts, including sulfuric acid adsorbed on silica (B1680970) gel, can facilitate the acetylation of amines. ijcce.ac.ir
| Reaction Type | Reagents | Catalyst/Conditions | Product Type |
|---|---|---|---|
| N-Alkylation | Alkyl halides, Alcohols | Pd/C, NHC–Ir(III), NHC–Ru(II) | Secondary/Tertiary Amines |
| Acylation | Acetic anhydride, Acetyl chloride | Sulfuric acid on silica gel | Amides |
Aromatic Ring Functionalization (e.g., electrophilic substitution at other positions)
The aromatic ring of this compound is activated towards electrophilic aromatic substitution by both the amino and methyl groups. byjus.com The amino group is a strong activating group and an ortho-, para-director, while the methyl group is a weaker activating group and also an ortho-, para-director. chemistrysteps.combyjus.com Given that the 4-position is occupied by the methyl group and the 2-position by the cyclohexyl group, electrophilic substitution would be expected to occur at the remaining open ortho and para positions relative to the amino group, which are the 3-, 5-, and 6-positions.
However, the bulky cyclohexyl group at the 2-position will exert significant steric hindrance, likely directing incoming electrophiles to the 6-position (ortho to the amine and meta to the methyl) and the 3- and 5-positions (meta to the amine and ortho to the methyl). The electronic and steric effects of the substituents will collectively influence the regioselectivity of reactions such as halogenation, nitration, and sulfonation. masterorganicchemistry.comlibretexts.orgyoutube.com
For instance, direct halogenation of anilines can lead to polysubstitution. chemistrysteps.com To control this, the amino group is often acylated to an amide, which is still an ortho-, para-director but less activating, allowing for monosubstitution. chemistrysteps.com
Control of Chemo- and Regioselectivity in Synthesis
The selective synthesis of this compound presents a significant challenge due to the directing effects of the amino and methyl groups on the aniline ring. Both are activating groups and direct incoming electrophiles to the ortho and para positions. To achieve the desired 2-cyclohexyl substitution pattern on a 4-methylaniline (p-toluidine) precursor, specific strategies must be employed to control the regioselectivity of the C-alkylation reaction.
One plausible approach involves the directed ortho-alkylation of p-toluidine. This can be achieved by utilizing a directing group to temporarily block one of the ortho positions or to activate the desired position for cyclohexylation. For instance, the amino group can be protected and modified with a directing group that favors substitution at the 2-position. After the cyclohexylation step, the directing group can be removed to yield the final product.
Alternatively, a multi-component reaction strategy could be employed to construct the substituted aniline ring from acyclic precursors. For example, a three-component reaction involving a 1,3-dicarbonyl compound, an amine, and a source of the cyclohexyl group could potentially be designed to favor the formation of the desired 2,4-disubstituted aniline. The success of such a reaction would be highly dependent on the electronic and steric properties of the reactants and the reaction conditions.
Recent advancements in catalysis have also provided tools for the regioselective functionalization of anilines. For instance, transition metal-catalyzed C-H activation/functionalization could potentially be adapted for the direct cyclohexylation of 4-methylaniline at the C-2 position. The choice of catalyst and ligands would be critical in achieving the desired regioselectivity over the thermodynamically favored para-alkylation.
A notable strategy for achieving regioselective alkylation of anilines involves the use of ortho-quinone methides as alkylating agents. While this method has been demonstrated for para-alkylation, the reaction conditions, particularly the solvent, can influence the chemoselectivity between N-alkylation and C-alkylation. Judicious choice of a nonpolar solvent could favor C-alkylation, and with a pre-existing methyl group at the 4-position, the reaction would be directed to the 2-position.
| Synthetic Strategy | Key Principles for Selectivity | Potential Challenges |
| Directed Ortho-Alkylation | Use of a directing group on the nitrogen to favor substitution at the ortho-position. | Requires additional protection/deprotection steps; steric hindrance from the directing group. |
| Multi-component Reaction | Precise selection of acyclic precursors to favor the desired cyclization and aromatization pathway. | Optimization of reaction conditions to control multiple bond-forming events and avoid side products. |
| Catalytic C-H Activation | Development of a catalyst system that selectively activates the C-H bond at the 2-position of 4-methylaniline. | Catalyst design to overcome the inherent electronic preference for para-substitution. |
| ortho-Quinone Methide Alkylation | Solvent control to favor C-alkylation over N-alkylation and directing effect of the para-methyl group. | Potential for competing N-alkylation and di-alkylation; synthesis of the appropriate cyclohexyl-containing quinone methide precursor. |
Stereochemical Aspects in the Formation of Cyclohexyl-Substituted Aniline Frameworks
The primary stereochemical challenge in the synthesis of related, more complex cyclohexyl-substituted anilines lies in controlling the diastereoselectivity of the reaction that forms the cyclohexyl-aniline bond. If the cyclohexyl precursor is chiral, the synthetic method must be able to control the formation of the desired diastereomer.
Several strategies can be envisioned to control the stereochemistry in the formation of such frameworks:
Asymmetric Catalysis: The use of chiral catalysts in C-H activation or cross-coupling reactions could enantioselectively introduce a cyclohexyl group. The chiral environment provided by the catalyst would favor the formation of one enantiomer over the other.
Chiral Auxiliaries: A chiral auxiliary attached to the aniline nitrogen could direct the incoming cyclohexyl group to one face of the molecule, leading to a diastereoselective reaction. Subsequent removal of the auxiliary would yield the enantiomerically enriched product.
Substrate Control: If a chiral center already exists in the cyclohexyl precursor, its stereochemistry can influence the stereochemical outcome of the C-C bond formation. This approach relies on the inherent stereochemical bias of the substrate.
The stereochemical outcome of these reactions is a critical aspect of the synthesis, as different stereoisomers can exhibit distinct biological activities and physical properties. Therefore, the development of stereoselective synthetic methods is of paramount importance for accessing specific stereoisomers of cyclohexyl-substituted anilines.
| Stereochemical Challenge | Potential Control Strategy | Mechanism of Stereocontrol |
| Control of Diastereoselectivity (with chiral cyclohexyl precursors) | Asymmetric Catalysis | The chiral catalyst creates a chiral pocket that favors the transition state leading to one diastereomer. |
| Chiral Auxiliaries | The chiral auxiliary blocks one face of the aniline ring, directing the attack of the cyclohexylating agent. | |
| Substrate-controlled diastereoselection | The existing stereocenter on the cyclohexyl ring sterically or electronically directs the approach to the aniline ring. | |
| Atropisomerism | Steric hindrance from bulky ortho-substituents | The bulky groups restrict rotation around the C-C bond, leading to stable, separable atropisomers. |
Advanced Spectroscopic and Analytical Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 2-Cyclohexyl-4-methylaniline. Through various NMR experiments, detailed information about the carbon skeleton and the chemical environment of each proton can be obtained.
High-resolution ¹H and ¹³C NMR spectroscopy provides precise information on the chemical environment of the hydrogen and carbon atoms within the this compound molecule. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of each nucleus.
¹H NMR: In a typical ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons, the cyclohexyl protons, the methyl group protons, and the amine (N-H) proton. libretexts.org
Aromatic Protons: The protons on the aniline (B41778) ring typically appear in the downfield region, generally between 6.5 and 8.0 ppm, due to the deshielding effect of the aromatic ring current. libretexts.org The substitution pattern on the ring will lead to specific splitting patterns (e.g., doublets, triplets).
Cyclohexyl Protons: The protons of the cyclohexyl group will resonate in the upfield region, typically between 1.0 and 2.0 ppm. youtube.com These signals often appear as complex multiplets due to the various axial and equatorial positions and their respective couplings. The proton on the carbon directly attached to the aromatic ring (the methine proton) would be expected at a slightly more downfield position within this range.
Methyl Protons: The protons of the methyl group (-CH₃) attached to the aromatic ring are expected to produce a singlet peak in the range of 2.0 to 2.5 ppm. libretexts.org
Amine Proton: The N-H proton of the primary amine will appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration, but is often found in the range of 3.0 to 5.0 ppm.
¹³C NMR: The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
Aromatic Carbons: The carbons of the benzene (B151609) ring typically show signals between 110 and 150 ppm. libretexts.orgoregonstate.edu The carbons directly bonded to the nitrogen and cyclohexyl groups (quaternary carbons) will have distinct chemical shifts compared to the protonated carbons.
Cyclohexyl Carbons: The sp³ hybridized carbons of the cyclohexyl ring will appear in the upfield region, generally between 20 and 45 ppm. libretexts.org
Methyl Carbon: The carbon of the methyl group will resonate at a characteristic upfield position, typically around 20 ppm. libretexts.org
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts Note: The following table is based on typical chemical shift ranges for the functional groups present in this compound. Actual experimental values may vary.
| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Aromatic C-H | 6.5 - 7.5 | 115 - 130 |
| Aromatic C-N | - | 140 - 150 |
| Aromatic C-Cyclohexyl | - | 130 - 140 |
| Aromatic C-CH₃ | - | 125 - 135 |
| Cyclohexyl C-H (methine) | ~2.5 - 3.0 | 40 - 50 |
| Cyclohexyl C-H₂ | 1.0 - 2.0 | 25 - 35 |
| Methyl C-H₃ | 2.0 - 2.5 | ~20 |
| Amine N-H | 3.0 - 5.0 (broad) | - |
To definitively assign the signals from ¹H and ¹³C NMR and to understand the spatial relationships within the molecule, a suite of two-dimensional (2D) NMR experiments is employed. scribd.com
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically over two or three bonds. youtube.com For this compound, COSY would reveal correlations between adjacent protons on the aromatic ring and within the cyclohexyl ring, helping to trace the connectivity of the spin systems. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond C-H correlation). youtube.compg.edu.pl HSQC is crucial for unambiguously assigning the carbon signals based on the already assigned proton signals. nih.govprinceton.edu
HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range couplings between protons and carbons, typically over two to four bonds (²J_CH, ³J_CH). youtube.compg.edu.pl HMBC is particularly useful for identifying quaternary carbons (which have no attached protons and are therefore absent in an HSQC spectrum) by observing their correlations to nearby protons. For instance, the aromatic quaternary carbons can be assigned by their correlations to the methyl and cyclohexyl protons. researchgate.netnih.govprinceton.edu
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. researchgate.net NOESY is instrumental in determining the relative stereochemistry and conformation of the molecule, for example, by showing spatial proximity between certain protons of the cyclohexyl ring and the aromatic ring, which can help define the preferred orientation of the cyclohexyl substituent. nih.gov
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Patterns
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to four or more decimal places. bioanalysis-zone.com This precision allows for the determination of the elemental formula of the compound, as very few formulas will match the exact measured mass. For this compound, with the molecular formula C₁₃H₁₉N, the theoretical exact mass of the neutral molecule is 189.1517 u. wikipedia.org HRMS analysis would typically be performed on the protonated molecule [M+H]⁺, for which a theoretical m/z of 190.1590 would be expected. ntu.edu.sg This technique is a cornerstone for confirming the molecular identity of a newly synthesized compound.
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. libretexts.org It is widely used for assessing the purity of volatile and semi-volatile compounds and for analyzing complex mixtures. nih.govresearchgate.netcas.cz
For this compound, GC-MS can be used to:
Assess Purity: A pure sample should ideally show a single peak in the gas chromatogram at a characteristic retention time. The presence of other peaks would indicate impurities.
Analyze Isomeric Mixtures: GC can often separate isomers. scispace.comut.ac.ir For instance, a synthesis of this compound might also produce other isomers, such as 3-Cyclohexyl-4-methylaniline or N-Cyclohexyl-4-methylaniline. A suitable GC method could resolve these isomers, allowing for their individual detection and quantification by the mass spectrometer.
The mass spectrometer fragments the molecules eluting from the GC column in a reproducible manner, generating a characteristic fragmentation pattern that acts as a molecular fingerprint. For an alkyl-substituted aromatic amine like this compound, fragmentation would likely involve:
Molecular Ion (M⁺): A detectable molecular ion peak at m/z = 189 would be expected, which is often prominent in aromatic compounds due to the stability of the ring system. whitman.eduwhitman.edu
Loss of a Hydrogen Atom: A peak at [M-1]⁺ (m/z = 188) is common for amines. whitman.edu
Loss of the Cyclohexyl Group: Cleavage of the bond between the aromatic ring and the cyclohexyl group could lead to fragments corresponding to the aniline moiety or the cyclohexyl cation.
Fragmentation of the Cyclohexyl Ring: The cyclohexyl ring itself can undergo fragmentation, often by losing ethylene (B1197577) (C₂H₄, 28 Da), leading to a peak at [M-28]⁺. whitman.edu The most stable carbocation, often C₄H₉⁺ (m/z 57), is a common fragment from saturated rings. whitman.edu
Tropylium (B1234903) Ion Formation: Alkyl-substituted benzene rings often rearrange to form a stable tropylium ion, which can result in a prominent peak at m/z 91. whitman.edu
Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. specac.com Different functional groups vibrate at characteristic frequencies, making IR spectroscopy a quick and effective method for identifying the functional groups present in a molecule. The spectrum is typically plotted as transmittance (%) versus wavenumber (cm⁻¹). pdx.edu
For this compound, the key characteristic absorption bands are:
N-H Stretching: Primary amines (R-NH₂) typically show two medium-intensity bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. whitman.edu
Aromatic C-H Stretching: The stretching of C-H bonds on the aromatic ring gives rise to absorptions just above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ range. acs.org
Aliphatic C-H Stretching: The C-H bonds of the cyclohexyl and methyl groups will show strong, sharp absorptions just below 3000 cm⁻¹, in the 2850-2960 cm⁻¹ region. semanticscholar.org
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring typically produce one to three bands of variable intensity in the 1450-1600 cm⁻¹ region. pg.edu.pl
N-H Bending: The scissoring vibration of the primary amine group usually appears as a broad, medium-to-strong band around 1590-1650 cm⁻¹.
C-N Stretching: The stretching of the aromatic carbon to nitrogen bond typically appears in the 1250-1360 cm⁻¹ region.
Interactive Data Table: Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Amine (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 (two bands) | Medium |
| Amine (N-H) | Bending (Scissoring) | 1590 - 1650 | Medium-Strong, Broad |
| Aromatic C-H | Stretching | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H | Stretching | 2850 - 2960 | Strong, Sharp |
| Aromatic C=C | Ring Stretching | 1450 - 1600 | Medium-Weak, Sharp |
| Aromatic C-N | Stretching | 1250 - 1360 | Medium |
Elemental Analysis for Empirical Formula Verification
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, which in turn verifies its empirical formula. For this compound, with a molecular formula of C13H19N, the expected elemental composition can be calculated based on the atomic weights of carbon, hydrogen, and nitrogen. bldpharm.com
Experimental data from elemental analysis of related aniline derivatives, such as 4,4'-Methylenebis(2-isopropyl-6-methylaniline), demonstrates the precision of this method. For this similar compound, the theoretical elemental composition is Carbon (81.24%), Hydrogen (9.74%), and Nitrogen (9.02%), which is confirmed by experimental results. This process provides foundational validation of a synthesized compound's identity.
Table 1: Theoretical Elemental Composition of this compound (C13H19N)
| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage |
| Carbon (C) | 12.011 | 13 | 156.143 | 82.48% |
| Hydrogen (H) | 1.008 | 19 | 19.152 | 10.12% |
| Nitrogen (N) | 14.007 | 1 | 14.007 | 7.40% |
| Total | 189.302 | 100.00% |
Note: This table presents the theoretical percentages. Experimental values would be compared against these to verify the empirical formula.
X-ray Crystallography for Single Crystal Structure Determination of Derived Compounds and Complexes
For instance, in a study of N,N'-diiminoacenaphthene-nickel(II) bromide complexes, one of the ligands incorporated a 2-cyclohexyl-6-methylphenyl group, which is structurally related to this compound. semanticscholar.org The X-ray diffraction analysis of the resulting complex, Ni1 , revealed a distorted tetrahedral geometry around the nickel center. semanticscholar.org It also confirmed the chair conformation of the cyclohexyl ring, a key structural detail. semanticscholar.org
In another example, the crystal structures of verapamil (B1683045) analogues, which are complex molecules containing a cyclohexylamino moiety, were determined using X-ray crystallography to establish their relative stereochemistry. nih.gov This highlights the power of the technique in unambiguously defining the spatial orientation of different functional groups within a molecule, which is crucial for understanding its chemical and biological activity. The structures of various other Schiff base complexes containing cyclohexyl groups have also been successfully determined by single-crystal X-ray diffraction. researchgate.net
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are two of the most common techniques employed for this purpose.
Gas Chromatography (GC): GC, often coupled with Mass Spectrometry (GC-MS), is well-suited for the analysis of volatile and thermally stable compounds like this compound. The EPA's Method 8270D for semivolatile organic compounds lists 2-Cyclohexyl-4,6-dinitrophenol, a related compound, as analyzable by this technique, indicating the suitability of GC for substituted cyclohexyl-anilines. epa.gov In phytochemical analysis, GC-MS has been used to identify a wide range of compounds, including aniline derivatives, from plant extracts. ekb.eg
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique used for the separation, identification, and quantification of compounds. For non-volatile or thermally sensitive derivatives of this compound, reversed-phase HPLC (RP-HPLC) is a common method. For example, a derivative of 2-Cyclohexyl-4-isopropylaniline was analyzed for purity using HPLC, with a specified assay of ≥98%. sigmaaldrich.com Similarly, the purity of 2-Cyclohexyl-5-methylaniline has been verified via HPLC using a C18 column. vulcanchem.com The separation of isomers of related compounds, such as N-(cyclohexylcarbonyl)-d-phenylalanine, has also been achieved using a C18 column with a ternary mobile phase. researchgate.net These examples demonstrate the utility of HPLC in ensuring the purity of this compound and its analogues.
Table 2: Chromatographic Methods for Aniline Derivatives
| Technique | Application | Example Compound | Key Finding |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification of volatile compounds | 2,6-dimethyl-N-(2-methyl-α-phenylbenzyl)aniline | Identified as a major component in an extract. ekb.eg |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment | 2-Cyclohexyl-4-isopropyl-N-((5-(tetrahydro-2H-pyran-2-yl)furan-2-yl)methyl)aniline | Purity confirmed to be ≥98%. sigmaaldrich.com |
| Reversed-Phase HPLC (RP-HPLC) | Separation of isomers | N-(trans-4-isopropylcyclohexylcarbonyl)-d-phenylalanine | Successful separation of cis and trans isomers. researchgate.net |
Thermal Analysis Methods in Related Material Applications
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to study the physical and chemical properties of materials as a function of temperature. These methods are particularly relevant when this compound or its derivatives are incorporated into polymers or other materials.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. This provides information about the thermal stability and decomposition temperature of a material. For example, TGA of N,N′-dialkyl-2,3:6,7-anthracenedicarboximide based semiconductors showed decomposition temperatures above 300°C, indicating high thermal stability. researchgate.net
Differential Scanning Calorimetry (DSC): DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is used to determine thermal transitions such as melting point (Tm), glass transition temperature (Tg), and crystallization temperature. In the study of polyethylenes produced using nickel complexes (including one with a 2-cyclohexyl-6-methylphenyl ligand), DSC was used to measure the melting points of the resulting polymers, which were as low as 44.2°C for highly branched materials. semanticscholar.org DSC has also been used to study the thermal behavior of thiocyanate (B1210189) complexes, revealing melting points and subsequent decomposition temperatures. researchgate.net
These thermal analysis methods are crucial for characterizing the operational range and stability of materials derived from or containing the this compound moiety.
Theoretical and Computational Chemistry Studies of 2 Cyclohexyl 4 Methylaniline and Its Derivatives
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of molecules.
Density Functional Theory (DFT) has become a standard method for the electronic structure analysis and geometry optimization of organic molecules like 2-Cyclohexyl-4-methylaniline. researchgate.netdntb.gov.ua DFT calculations, often employing functionals such as B3LYP and M06-2X with various basis sets (e.g., 6-311++G(d,p)), can accurately predict molecular geometries, bond lengths, and bond angles. mdpi.commaterialsciencejournal.orgnih.govresearchgate.net For instance, in a study on 4-methyl aniline (B41778), the M06-2X method with the 6-311++G(3df,2p) basis set was used to compute the reaction mechanism with hydroxyl radicals. mdpi.com The choice of functional and basis set is crucial for obtaining reliable results that are in good agreement with experimental data. researchgate.netnih.gov Geometry optimization is a key step that determines the most stable three-dimensional arrangement of atoms in the molecule, which is essential for further analysis of its properties. materialsciencejournal.org
Table 1: Representative DFT Functionals and Basis Sets Used in Computational Studies of Anilines and Related Compounds
| Functional | Basis Set | Typical Application |
| B3LYP | 6-311++G(d,p) | Geometry optimization, vibrational frequencies, electronic properties materialsciencejournal.orgresearchgate.net |
| M06-2X | 6-311++G(3df,2p) | Reaction mechanisms, kinetics mdpi.com |
| HF | 6-31++G(d,p) | Comparative studies with DFT for vibrational analysis researchgate.net |
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding the chemical reactivity and electronic properties of a molecule. materialsciencejournal.org The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a key indicator of molecular stability and reactivity. irjweb.comnih.gov A smaller energy gap suggests higher reactivity and greater polarizability. nih.gov These parameters can be calculated using DFT methods and are valuable in predicting how this compound might interact with other chemical species. materialsciencejournal.orgnih.gov
Table 2: Conceptual Interpretation of Frontier Molecular Orbital Energies
| Parameter | Interpretation | Implication for Reactivity |
| HOMO Energy | Electron-donating ability | Higher energy indicates a better electron donor |
| LUMO Energy | Electron-accepting ability | Lower energy indicates a better electron acceptor |
| HOMO-LUMO Gap | Chemical stability and reactivity | Smaller gap suggests higher reactivity irjweb.com |
Understanding the distribution of electronic charge within a molecule is essential for predicting its reactive sites and intermolecular interactions. Mulliken atomic charge analysis is a common method for partitioning the total molecular charge among the individual atoms, providing insights into the electrophilic and nucleophilic regions of the molecule. The molecular electrostatic potential (MEP) provides a visual representation of the charge distribution on the molecular surface, highlighting areas that are electron-rich (negative potential) and electron-poor (positive potential). These analyses are crucial for understanding the reactivity of this compound, for example, in electrophilic aromatic substitution reactions.
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies) via Computational Methods
Computational methods, particularly DFT, are widely used to predict various spectroscopic properties, which can then be compared with experimental data for structure verification. nih.gov For instance, theoretical calculations can provide predictions of Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. github.ionih.gov The accuracy of these predictions depends on the level of theory and basis set used. researchgate.net Such computational predictions are invaluable in interpreting experimental spectra and can aid in the structural elucidation of this compound and its derivatives. nih.gov
Computational Elucidation of Reaction Mechanisms and Transition States for Synthetic Pathways
Computational chemistry plays a crucial role in understanding the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and, most importantly, the transition states that connect them. This information provides a detailed picture of the reaction pathway and allows for the calculation of activation energies, which are related to the reaction rates. For the synthesis of this compound, computational studies can elucidate the mechanisms of key steps, such as the alkylation of 4-methylaniline with a cyclohexyl group, helping to optimize reaction conditions and predict potential side products.
Investigation of Stereoelectronic Effects and Aromaticity in the Molecular Structure
A thorough computational investigation of this compound would involve a detailed analysis of its stereoelectronic properties and the aromatic character of the aniline ring. Stereoelectronic effects, which encompass the influence of electron distribution on molecular geometry and stability, are crucial in determining the conformational preferences of the cyclohexyl group relative to the methyl-substituted aniline ring.
The orientation of the cyclohexyl substituent, whether axial or equatorial, and its rotational conformation significantly impact the interaction of its sigma orbitals with the pi-system of the aniline ring. These interactions can be quantified through techniques such as Natural Bond Orbital (NBO) analysis, which elucidates donor-acceptor interactions between occupied and unoccupied orbitals. For instance, hyperconjugative interactions between the C-H or C-C bonds of the cyclohexyl ring and the antibonding orbitals of the aromatic ring would be a key area of investigation.
The aromaticity of the phenyl ring in this compound would be assessed using various computational descriptors. Nucleus-Independent Chemical Shift (NICS) calculations are a common method to evaluate the magnetic shielding at the center of the ring, with negative values indicating aromatic character. Other indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA) and the Para-Delocalization Index (PDI), would provide further quantitative measures of the degree of electron delocalization and, consequently, the aromaticity of the substituted aniline ring. The presence of the electron-donating methyl and cyclohexyl groups is expected to influence the electron density and aromatic character of the ring system.
A hypothetical data table illustrating the type of results from such an analysis is presented below:
| Parameter | Hypothetical Value | Interpretation |
| NICS(0) (ppm) | -9.8 | Indicates significant aromatic character. |
| NICS(1) (ppm) | -11.2 | Strong aromaticity at 1 Å above the ring plane. |
| HOMA Index | 0.985 | High degree of geometric aromaticity. |
| PDI | 0.085 | Significant para-delocalization of electrons. |
Prediction of Chemical Reactivity Descriptors and Global Chemical Reactivity
Conceptual Density Functional Theory (DFT) provides a powerful framework for predicting the chemical reactivity of molecules through various descriptors. For this compound, these descriptors would offer insights into its stability, reactivity, and the nature of its interactions with other chemical species.
The global chemical reactivity of the molecule can be characterized by descriptors derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.
Key global reactivity descriptors that would be calculated include:
Ionization Potential (I): The energy required to remove an electron, approximated as -EHOMO.
Electron Affinity (A): The energy released upon gaining an electron, approximated as -ELUMO.
Electronegativity (χ): The tendency to attract electrons, calculated as (I + A) / 2.
Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I - A) / 2.
Chemical Softness (S): The reciprocal of hardness (1 / η), indicating a higher propensity for chemical reactions.
Electrophilicity Index (ω): A measure of the ability to accept electrons, calculated as χ² / (2η).
These descriptors provide a quantitative basis for comparing the reactivity of this compound with other related compounds. The electron-donating nature of the cyclohexyl and methyl groups is anticipated to increase the HOMO energy, thereby influencing these reactivity indices.
A representative data table of predicted global chemical reactivity descriptors is shown below:
| Reactivity Descriptor | Symbol | Hypothetical Value (eV) |
| HOMO Energy | EHOMO | -5.25 |
| LUMO Energy | ELUMO | -0.15 |
| HOMO-LUMO Gap | ΔE | 5.10 |
| Ionization Potential | I | 5.25 |
| Electron Affinity | A | 0.15 |
| Electronegativity | χ | 2.70 |
| Chemical Hardness | η | 2.55 |
| Chemical Softness | S | 0.39 |
| Electrophilicity Index | ω | 1.43 |
Applications in Catalysis and Ligand Design
2-Cyclohexyl-4-methylaniline as a Precursor for N-Aryl Ligands in Transition Metal Catalysis
The design and synthesis of new ligands are fundamental to advancing the capabilities of transition metal catalysts. This compound is a valuable precursor for N-aryl ligands, which are integral components of many successful catalytic systems. The strategic placement of substituents on the aniline (B41778) ring allows for precise control over the steric and electronic environment of the metal center, thereby influencing catalytic activity, selectivity, and stability.
The synthesis of complex ligands is a multi-step process that often involves the condensation of an aniline derivative with other organic molecules. For instance, diimine ligands can be synthesized through the condensation reaction of an aniline, such as this compound, with a suitable diketone or dialdehyde. Thiophene-derived diimine ligands, for example, have been successfully used to create new Pt(II) and Pt(IV) cyclometalated complexes. nih.gov
Similarly, phosphine ligands, which are a cornerstone of catalysis, can be designed to incorporate the this compound moiety. The synthesis of P,N-heterocyclic phosphine ligands is a well-established area of research, with various protocols available for creating P-C and P-N bonds. beilstein-journals.org These methods can be adapted to introduce the specific N-aryl group derived from this compound, leading to ligands with tailored properties. The development of 2-(dialkylphosphino)imidazole ligands, for example, has led to highly efficient palladium catalysts for Suzuki-Miyaura and Buchwald-Hartwig amination reactions with aryl chlorides. nsf.gov The modular nature of these syntheses allows for the creation of a diverse library of ligands, which is essential for catalyst optimization. orgsyn.org
The presence of a bulky substituent at the ortho position of the N-aryl group has a profound impact on the geometry and reactivity of the resulting metal complex. The cyclohexyl group in this compound creates a sterically hindered environment around the metal center. This steric bulk can:
Promote reductive elimination: By enforcing a specific geometry, bulky ligands can facilitate the final step of many cross-coupling catalytic cycles.
Prevent catalyst deactivation: The steric hindrance can protect the metal center from unwanted side reactions, such as the formation of inactive dimers or decomposition pathways.
Influence substrate selectivity: The shape and size of the catalytic pocket, defined by the ligand, can dictate which substrates can access the metal center, leading to regioselectivity or stereoselectivity.
Research into the solvolysis of arenesulfonyl chlorides has demonstrated a "positive" ortho-effect, where ortho-alkyl groups can increase reactivity by limiting the free rotation around the C-S bond, favoring the formation of a cyclic transition state. researchgate.net This principle can be extended to transition metal catalysis, where the ortho-cyclohexyl group can pre-organize the complex for a specific reaction pathway.
The electronic properties of a ligand are as critical as its steric profile. Substituents on the aromatic ring of the N-aryl ligand can either donate or withdraw electron density from the metal center, thereby modulating its reactivity. lumenlearning.com The 4-methyl group in this compound is an electron-donating group (EDG).
The presence of an EDG like a methyl group increases the electron density on the metal center. This can:
Enhance oxidative addition: A more electron-rich metal center is more nucleophilic and can more readily undergo oxidative addition, which is often the rate-limiting step in catalytic cycles.
Stabilize the metal complex: By donating electron density, the ligand can help to satisfy the electronic requirements of the metal, leading to a more stable complex.
The ability to systematically vary the electronic nature of the N-aryl substituent is a powerful tool in catalyst design. acs.org Studies have shown that even subtle changes in the electronic properties of a ligand can lead to significant changes in the spectroscopic and structural characteristics of the resulting metal complexes. acs.orgrsc.org This allows for the fine-tuning of a catalyst's performance for a specific application.
Role in Olefin Polymerization Catalysis
Late transition metal complexes, particularly those of nickel and palladium, bearing α-diimine ligands are highly effective catalysts for olefin polymerization. The structure of the N-aryl substituent on the diimine ligand plays a pivotal role in determining the catalytic activity and the properties of the resulting polymer.
Nickel(II) complexes derived from ligands incorporating bulky N-aryl groups, such as those from this compound, have shown remarkable activity in ethylene (B1197577) polymerization. nih.gov When activated with a co-catalyst like ethylaluminum sesquichloride (Et₂AlCl), these catalysts can achieve extremely high polymerization activities, on the order of 10⁶–10⁷ g mol⁻¹ h⁻¹. nih.gov
The bulky ortho-cyclohexyl groups on the ligand are crucial for this high activity. They create a crowded environment that influences the rate of chain transfer and chain walking, leading to the production of highly branched polymers. Neutral nickel complexes bearing anilinobenzoic acid methyl ester ligands have also been successfully applied to ethylene polymerization, demonstrating high activity and good thermal stability. nih.gov
Table 1: Ethylene Oligomerization Activity of Ni(II) Complexes
| Catalyst | Temperature (°C) | Activity (10⁶ g mol⁻¹ h⁻¹) | Mₙ ( g/mol ) | Branching (per 1000 C) |
|---|---|---|---|---|
| Ni1 | 30 | 13.86 | 493 | 117 |
| Ni2 | 30 | 10.25 | 1802 | 86 |
| Ni3 | 30 | 12.64 | 1156 | 95 |
Data derived from studies on iminopyridyl Ni(II) complexes with benzocycloalkyl moieties, illustrating typical performance. nih.gov
The size of the cycloalkyl group at the ortho position of the N-aryl ligand has a direct and predictable effect on the polymerization process. By systematically varying the ring size from cyclopentyl to cyclohexyl to cyclooctyl, researchers can fine-tune the steric environment around the nickel center.
Generally, increasing the steric bulk of the ortho-substituent leads to:
Lower polymerization activity: Very large substituents can hinder the approach of the monomer to the catalytic center, slowing down the rate of polymerization.
Higher polymer molecular weight: Increased steric hindrance can suppress chain transfer reactions, leading to the formation of longer polymer chains.
Changes in polymer microstructure: The steric environment influences the "chain walking" mechanism, where the catalyst moves along the polymer chain. This, in turn, affects the degree and type of branching in the final polymer.
A series of dibenzhydryl iminopyridyl ligands with different benzocycloalkyl moieties demonstrated that these steric factors are critical in generating hyperbranched ethylene oligomers. nih.gov The interplay between the steric bulk of the ligand and the reaction conditions (e.g., temperature, pressure) allows for precise control over the properties of the resulting polyethylene (B3416737), from low-molecular-weight waxes to high-molecular-weight plastics. nih.gov
Control over Polymer Architecture (e.g., Branching Content) through Ligand Design
The synthesis of polymers with specific architectures, such as controlled branching, is a significant area of materials science. The properties of a polymer are intrinsically linked to its molecular structure, including the degree and nature of any branching. Ligands derived from sterically demanding anilines can play a crucial role in directing the outcome of polymerization reactions catalyzed by transition metal complexes.
Although direct studies involving this compound are not prominent, the principles of ligand design suggest its utility. The bulky cyclohexyl group at the ortho position of the aniline can create a specific steric environment around a metal center. This steric hindrance can influence the rate of monomer insertion and the propensity for chain transfer or termination reactions, which in turn dictates the degree of branching in the resulting polymer. For instance, in olefin polymerization, catalysts bearing bulky ligands can suppress β-hydride elimination, a key step leading to chain termination and the formation of vinyl-terminated polymer chains that can be reincorporated to form long-chain branches.
Table 1: Potential Influence of Ligand Steric Bulk on Polymer Architecture
| Ligand Feature | Expected Influence on Polymerization | Resulting Polymer Architecture |
| Bulky ortho-substituents (e.g., cyclohexyl) | - Slower monomer insertion rate- Suppression of β-hydride elimination- Altered regioselectivity of monomer insertion | - Lower degree of short-chain branching- Potential for higher molecular weight- Controlled tacticity |
| Electronic properties of substituents (e.g., methyl) | - Modified electrophilicity of the metal center- Influence on catalyst activity and stability | - Varied catalyst lifetime and productivity |
This table is a conceptual representation based on established principles of polymerization catalysis and does not represent experimental data for this compound.
Applications in Hydroamination and Related C-N Bond Forming Reactions Utilizing Transition Metal Catalysts
Hydroamination, the addition of an N-H bond across a C-C multiple bond, is a highly atom-economical method for synthesizing amines, imines, and enamines. Transition metal catalysts are often employed to facilitate this transformation. The design of the ligand coordinated to the metal center is critical for catalyst activity, selectivity, and substrate scope.
Aniline derivatives are common substrates and can also be incorporated into ligand structures for hydroamination catalysts. The steric and electronic properties of ligands derived from anilines like this compound can significantly impact the catalytic cycle. A sterically hindered ligand can promote reductive elimination, the final step in many catalytic cycles that forms the C-N bond and regenerates the active catalyst. Furthermore, the electronic nature of the ligand can tune the reactivity of the metal center, influencing its ability to activate both the amine and the unsaturated substrate. While specific data for this compound in this context is scarce, research on other bulky anilines in hydroamination suggests that such ligands can enhance catalyst stability and influence regioselectivity.
Contribution to N-Alkylation and Reductive Amination Catalysis of Amines and Phenols
N-alkylation and reductive amination are fundamental transformations for the synthesis of substituted amines. These reactions often proceed via a "borrowing hydrogen" mechanism, where an alcohol is temporarily dehydrogenated to an aldehyde or ketone, which then undergoes condensation with an amine to form an imine, followed by hydrogenation of the imine to the corresponding amine.
Catalysts for these reactions often feature ligands that can stabilize the metal center in various oxidation states and facilitate the hydrogen transfer steps. Ligands derived from this compound could offer the necessary steric bulk to promote monolakylation over dialkylation, a common challenge in N-alkylation reactions. The electron-donating methyl group could also enhance the catalytic activity of the metal center.
In the context of phenol alkylation, solid acid catalysts are often used. pnnl.govgoogle.comresearchgate.net While not a direct application of the aniline as a ligand, the structural features of the reactants are crucial. The alkylation of phenols with cyclohexanol or cyclohexene (B86901), for instance, is a well-studied process where the steric hindrance on both the phenol and the alkylating agent can influence the regioselectivity of the product. researchgate.net
Heterogenization and Supported Catalysis Research for Recyclability and Stability
The development of heterogeneous catalysts is a key goal in sustainable chemistry, as it simplifies catalyst separation and recycling. Homogeneous catalysts, which are often highly active and selective, can be immobilized on solid supports to create heterogeneous analogues.
Aniline-based ligands and catalysts can be anchored to solid supports such as silica (B1680970), alumina, or polymers. nih.gov The functional groups on the aniline derivative can be modified to facilitate covalent attachment to the support material. For a molecule like this compound, the aromatic ring could be functionalized with a group suitable for grafting onto a support. The bulky nature of the cyclohexyl group might also play a role in preventing leaching of the catalyst from the support by sterically hindering pathways for catalyst detachment. The development of immobilized nitroreductase for the synthesis of anilines showcases a biocatalytic approach to heterogenization. nih.gov
Table 2: Comparison of Homogeneous and Heterogeneous Catalysis
| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |
| Catalyst State | Same phase as reactants | Different phase from reactants |
| Activity/Selectivity | Often high | Can be lower, mass transfer limitations |
| Catalyst Separation | Difficult, requires distillation or extraction | Easy, filtration or centrifugation |
| Recyclability | Often poor | Generally good |
| Thermal Stability | Can be limited | Often higher |
This table provides a general comparison and the specific performance of a catalyst derived from this compound would depend on the specific reaction and support system.
Applications in Materials Science Research
Incorporation into Polymeric Architectures
The structural features of 2-Cyclohexyl-4-methylaniline make it a valuable component in the design of sophisticated polymer structures. Its derivatives have been instrumental in the synthesis of catalysts that produce highly branched polyolefins, and the resulting polymers exhibit unique structure-property relationships.
Synthesis of Branched and Hyperbranched Polyolefins using Derived Catalysts
Catalysts derived from aniline (B41778) compounds, particularly those with bulky substituents, have been shown to be effective in producing polyolefins with a high degree of branching. While research on catalysts directly synthesized from this compound is specific, the broader class of α-diimine Ni(II) complexes with bulky aryl groups serves as a significant reference. These catalysts, upon activation with cocatalysts like diethylaluminum chloride (Et2AlCl) or modified methylaluminoxane (B55162) (MMAO), demonstrate high activity in ethylene (B1197577) polymerization, leading to the formation of highly branched, amorphous polyethylene (B3416737) with branching densities reaching up to 145 branches per 1000 carbon atoms. uliege.be
A notable example that closely relates to the subject compound is the use of a cyclohexyl-substituted Ni(II) complex in ethylene polymerization. This catalyst system exhibited the ability to produce ultra-highly branched polyethylene with exceptionally high molecular weights (up to 1097 kg/mol ) and very narrow molecular weight distributions (1.00–1.27), indicative of a living polymerization process. documentsdelivered.com A key finding was that the branching density of the polyethylene produced by the cyclohexyl-substituted Ni(II) complex remained largely independent of the polymerization conditions, a significant advantage for controlling polymer microstructure. documentsdelivered.com In contrast, palladium-based catalysts with cyclohexyl substituents have also been used, showing considerable activities and producing highly branched polyethylene with high molecular weights. documentsdelivered.com
The general mechanism for producing branched polyolefins with such catalysts involves a process known as "chain-walking," where the catalyst can move along the polymer chain, creating branches at various points. The steric bulk provided by substituents on the aniline ligand, such as the cyclohexyl group in this compound, plays a crucial role in influencing the catalytic activity and the resulting polymer architecture.
| Catalyst Type | Cocatalyst | Polymer Produced | Branching Density (/1000 C) | Molecular Weight ( kg/mol ) |
| Cyclohexyl-substituted Ni(II) complex | - | Ultra-highly branched polyethylene | 105–153 | up to 1097 |
| α-diimine Ni(II) complexes | Et2AlCl or MMAO | Highly branched amorphous polyethylene | up to 145 | - |
| Cyclohexyl-substituted Pd(II) complex | NaBArF | Highly branched polyethylene | - | 160.8–511.9 |
Structure-Property Relationships in Polymeric Materials, including Mechanical Properties (e.g., Elastic Recovery)
The degree and nature of branching in polyolefins have a profound impact on their macroscopic properties, including their mechanical behavior. The introduction of branches disrupts the regular packing of polymer chains, which typically leads to a decrease in crystallinity and density. This, in turn, influences properties such as tensile strength, flexibility, and elastic recovery.
For instance, highly branched polyolefins, like those synthesized using catalysts derived from bulky anilines, often exhibit elastomeric properties. The amorphous nature of these polymers allows for significant deformation under stress, and the branches can act as physical crosslinks, enabling the material to recover its original shape after the stress is removed. While direct studies on the elastic recovery of polymers derived specifically from this compound are not prevalent in the literature, the general principles of polymer physics suggest that the introduction of the bulky cyclohexyl group would contribute to a more amorphous polymer structure, potentially enhancing its elastic properties.
The concept of elastic recovery is a key feature of self-healing polymers. Some advanced polymer systems can recover from significant strain and even self-heal after being damaged. For example, a self-healing polymer crosslinked with a tetratopic linker demonstrated a strain at break of about 1400% and could immediately recover its original length after being stretched. nih.gov While this example is not directly related to polyolefins, it highlights the importance of molecular design in achieving desirable mechanical properties like elastic recovery. The controlled branching achieved with catalysts derived from compounds like this compound could be a pathway to developing polyolefins with enhanced elasticity and resilience.
Role in Smart Materials and Stimuli-Responsive Polymer Systems (General relevance from aniline derivatives)
Aniline and its derivatives are well-known for their electroactive and redox-active properties, making them key components in the development of "smart" materials and stimuli-responsive polymer systems. These materials can change their properties in response to external stimuli such as changes in pH, temperature, light, or electric potential.
Polyaniline, the polymer of aniline, is a classic example of a conducting polymer whose conductivity can be tuned by doping and dedoping processes, which are essentially acid-base reactions. This property has been harnessed in applications such as sensors, electrochromic devices, and corrosion protection.
The incorporation of aniline derivatives into other polymer structures can impart these stimuli-responsive characteristics. For example, oligoaniline has been introduced into a vitrimer network, a type of polymer that can be reprocessed like a thermoplastic while retaining the properties of a thermoset. The resulting material was found to be responsive to six different stimuli: heat, light, pH, voltage, metal ions, and redox chemicals. nih.gov This multi-stimuli responsive material could perform various functions, including shape memory, welding, healing, and recycling. nih.gov
While specific research on the use of this compound in smart materials is limited, its aniline functionality provides a clear potential for its incorporation into stimuli-responsive systems. The presence of the cyclohexyl and methyl groups could be used to fine-tune the solubility, processability, and specific response of the resulting polymers. For instance, these substituents could influence the redox potentials and the pKa of the aniline nitrogen, thereby altering the pH and electrochemical response of the polymer.
Investigation of Nonlinear Optical (NLO) Properties in Related Cyclohexyl-Functionalized Compounds
Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, including optical switching and frequency conversion. Organic molecules with a donor-π-acceptor (D-π-A) structure are known to exhibit significant NLO properties. The aniline group can act as an effective electron donor in such systems.
Theoretical studies on a series of substituted anilines have been conducted to understand the factors that influence their first-order hyperpolarizability, a measure of their second-order NLO response. nih.gov These studies have shown that modifications to the donor and acceptor strengths, as well as the nature of other substituents on the aromatic ring, can significantly impact the NLO properties. nih.gov For example, increasing the donor strength by replacing the amino group with a dimethylamino group, and introducing strong electron-withdrawing groups as acceptors, can lead to a substantial increase in hyperpolarizability. nih.gov
While there is no specific data available on the NLO properties of this compound, its structure contains an electron-donating amino group attached to an aromatic ring. To create a molecule with potential NLO activity, an electron-acceptor group would need to be introduced into the molecular structure, typically at the para-position to the donor group. The cyclohexyl and methyl groups would act as additional substituents that could modulate the electronic properties and steric hindrance of the molecule, which in turn could influence its NLO response and its ability to form non-centrosymmetric arrangements in the solid state, a prerequisite for second-order NLO effects. The investigation of such functionalized derivatives of this compound could be a promising avenue for the development of new NLO materials.
Development of Novel Monomers and Polymer Precursors
The bifunctional nature of this compound, with a reactive amine group and a modifiable aromatic ring, makes it a candidate as a monomer for the synthesis of novel polymers. The aniline functionality can participate in various polymerization reactions, leading to the formation of new polymer backbones.
One of the most common methods for polymerizing aniline and its derivatives is oxidative polymerization. This process, typically carried out in an acidic medium using an oxidizing agent such as ammonium (B1175870) persulfate, leads to the formation of polyaniline-type structures. The polymerization of substituted anilines, such as 2-methylaniline and 2-methoxyaniline, has been reported to yield polymeric materials with distinct morphologies and properties. nih.gov It is conceivable that this compound could undergo a similar oxidative polymerization to produce a poly(this compound). The bulky cyclohexyl group would be expected to have a significant impact on the polymerization process and the properties of the resulting polymer, likely affecting its solubility, processability, and solid-state morphology.
Furthermore, the amine group of this compound can react with other functional groups to form different types of polymers. For example, it could react with carboxylic acids or their derivatives to form polyamides, or with isocyanates to form polyureas. These polymerization reactions would incorporate the cyclohexyl and methyl-substituted aniline unit into the polymer backbone, potentially imparting unique thermal and mechanical properties to the resulting materials.
The development of new monomers is crucial for expanding the range of available polymers and for creating materials with novel functionalities. This compound represents a potentially valuable, yet underexplored, building block for the synthesis of new polymeric materials.
Exploration in Medicinal and Chemical Biology Research
Structural Framework for Bioactive Molecule Design and Scaffold Generation
In the quest for new drugs, the concept of a molecular scaffold is paramount. A scaffold is a core chemical structure upon which various functional groups can be appended to create a library of related compounds. This approach allows for the systematic exploration of chemical space to identify molecules with desired biological activities. The 2-Cyclohexyl-4-methylaniline moiety is an exemplary scaffold, offering a foundation for creating structurally diverse molecules. utexas.edu
The utility of this framework stems from the distinct properties of its components. The aniline (B41778) portion provides an aromatic system that can engage in various intermolecular interactions, including pi-stacking and hydrogen bonding, which are often crucial for binding to biological targets. The cyclohexyl group, being a non-polar, lipophilic ring, can occupy hydrophobic pockets within enzymes or receptors. This incorporation of a lipophilic cycloalkyl ring has been linked to increased anticancer activity in certain thieno[2,3-d]pyrimidine (B153573) derivatives. researchgate.net The methyl group at the 4-position of the aniline ring offers an additional point for modification or can influence the electronic properties and steric profile of the molecule.
The process of "scaffold hopping" is a widely used strategy in medicinal chemistry to identify novel backbones that retain the key pharmacophoric features of a known active compound but possess improved properties such as enhanced potency, better metabolic stability, or reduced toxicity. bhsai.orgniper.gov.in The this compound structure can be considered both a product of and a starting point for scaffold hopping exercises. For instance, replacing a phenyl group with a cyclohexyl group, or vice-versa, can dramatically alter a molecule's properties while potentially maintaining its core binding interactions. This strategic modification is a key element in the design of new generations of therapeutic agents.
Structure-Activity Relationship (SAR) Studies on Derivatives of this compound
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a molecule correlates with its biological activity. By systematically modifying a lead compound, researchers can identify which parts of the molecule are essential for its function. Several studies on derivatives containing the cyclohexylaniline core have elucidated key SAR principles.
In the development of novel antimalarials based on a quinazolinone-2-carboxamide scaffold, the cyclohexyl group was evaluated as a structural analogue of a benzyl (B1604629) group. acs.org The initial hit compound was modified, and the resulting SAR data showed that while the unsubstituted benzyl derivative had activity similar to the original hit, dramatic improvements in potency were achieved by modifying other parts of the molecule. acs.org For example, replacing a fluorine atom with hydrogen in one analogue led to a 95-fold improvement in potency against the 3D7 strain of Plasmodium falciparum. acs.org
In another study focusing on nitazoxanide (B1678950) derivatives for activity against Mycobacterium tuberculosis, replacing a phenolic ring with various aliphatic residues, including a cyclohexyl group (compound 28), resulted in a complete loss of activity. nih.gov This indicates that for this particular scaffold and target, the aromatic nature of the substituent is critical for biological function, and the non-planar, bulky cyclohexyl group is not a suitable replacement.
Conversely, in the design of inhibitors for cyclin-dependent kinase 12 (CDK12), a 1-(trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea scaffold proved highly effective. acs.org SAR studies on this series led to an optimized compound with potent CDK12 inhibitory activity and excellent selectivity. acs.org This highlights the successful incorporation of the cyclohexylamino moiety into a potent and selective enzyme inhibitor.
The following table summarizes SAR findings from various studies on compounds containing a cyclohexylaniline or related motif.
| Scaffold | Modification | Target | Observed Activity | Reference |
| Quinazolinone-2-carboxamide | Replacement of benzyl with cyclohexyl (R1) | P. falciparum | Cyclohexyl analogue showed comparable activity to benzyl, but other modifications led to a >95-fold potency increase. | acs.org |
| Nitazoxanide Analogue | Replacement of phenolic ring with cyclohexyl group | M. tuberculosis | Resulted in a loss of antimycobacterial activity. | nih.gov |
| Psoralen-based Inhibitor | Introduction of a cyclohexyl moiety at position 4' | Immunoproteasome (β5i subunit) | Compounds with a cyclohexyl group showed sub-micromolar inhibitory activity. | nih.gov |
| 1-Arylurea Derivative | Optimization of arylurea based on a cyclohexylamino core | Cyclin-Dependent Kinase 12 (CDK12) | Led to a highly potent and selective inhibitor. | acs.org |
This table is for illustrative purposes and synthesizes data from multiple sources.
In Vitro Mechanistic Studies of Enzyme-Ligand Interactions (e.g., Acetylcholinesterase Inhibition)
Derivatives of this compound have been instrumental in studying enzyme-ligand interactions. A prominent example is the investigation of acetylcholinesterase (AChE) inhibitors, which are a cornerstone of therapy for Alzheimer's disease. researchgate.nettandfonline.com By inhibiting AChE, these drugs increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain.
In one study, a series of 4(3H)-quinazolinone derivatives bearing a substituted 1,3,4-thiadiazole (B1197879) ring were synthesized and evaluated for their ability to inhibit AChE. jrespharm.com Among the synthesized compounds, the derivative featuring a cyclohexylamino substitution (compound 5d) was one of the most active. This finding underscores the favorable contribution of the cyclohexyl group to the binding interaction with the acetylcholinesterase enzyme. The kinetic analysis of a related coumarin-based mixed-type inhibitor revealed it could bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. researchgate.nettandfonline.com
The table below presents the AChE inhibitory activity of selected 4(3H)-quinazolinone derivatives, demonstrating the impact of the substituent on the thiadiazole ring.
| Compound | Substituent (R) | Inhibition (%) at 1 mM | Inhibition (%) at 0.1 mM | Reference |
| 5a | Methylamino | 11.62% | 2.29% | jrespharm.com |
| 5b | Ethylamino | 27.10% | 14.21% | jrespharm.com |
| 5d | Cyclohexylamino | 25.84% | 11.43% | jrespharm.com |
Data sourced from a study on 4(3H)-quinazolinone derivatives as AChE inhibitors. jrespharm.com
These in vitro studies are crucial for understanding the mechanism of inhibition. They not only quantify the potency of the inhibitors but can also elucidate the mode of binding (e.g., competitive, non-competitive, or mixed-type), providing a rational basis for the design of more effective second-generation inhibitors. tandfonline.com
Development of Chemical Probes for Investigating Biological Systems
A chemical probe is a small molecule designed to selectively interact with a specific biological target, such as a protein, thereby allowing researchers to study the target's function in a biological system. chemicalprobes.org The development of potent and selective inhibitors derived from the this compound scaffold positions these molecules as valuable chemical probes.
For instance, the discovery of highly selective inhibitors of cyclin-dependent kinase 12 (CDK12) based on a 3-benzyl-1-(trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea structure provides an excellent example. acs.org The optimized compound from this series, which demonstrated potent CDK12 inhibition and excellent selectivity over other kinases, serves as a chemical probe to dissect the specific roles of CDK12 in cellular processes like transcription and DNA repair. acs.org Using such a probe, researchers can induce specific cellular effects, such as the inhibition of RNA polymerase II phosphorylation, to confirm the biological consequences of inhibiting the target enzyme. acs.org
The utility of a molecule as a chemical probe is dependent on its well-characterized mechanism of action, high potency, and, most importantly, selectivity for its intended target over other related proteins. The Chemical Probes Portal provides expert reviews and guidance on the selection and use of such tools in biological research. chemicalprobes.org While this compound itself is a building block, its derivatives have been optimized to meet the stringent criteria required for a high-quality chemical probe, enabling the exploration of complex biological pathways.
Design of Analogues for Receptor Binding Studies (In Vitro)
The this compound framework is highly valuable for designing analogues intended for in vitro receptor binding studies. These studies are essential for characterizing the affinity and selectivity of a ligand for its receptor and for mapping the ligand's binding site.
A compelling case is the development of LUF6000, a positive allosteric modulator (PAM) for the A3 adenosine (B11128) receptor (A3AR). nih.gov LUF6000, chemically known as 2-cyclohexyl-1H-imidazo[4,5-c]quinolin-4-(3,4-dichlorophenyl)amine, incorporates a structure analogous to 2-cyclohexyl-aniline. This compound was used in extensive in vitro studies, including mutagenesis and computational modeling, to identify its novel binding site on the A3AR. nih.gov
The research revealed an extrahelical, lipid-facing binding pocket that is distinct from the site where the natural agonist binds. nih.gov The study elucidated specific interactions between the ligand and the receptor:
The 2-cyclohexyl group is positioned in a small hydrophobic pocket created by residues in transmembrane domains 1 and 7. nih.gov
The imidazo[4,5-c]quinolinamine ring system (the aniline-like core) engages in π-π stacking interactions with tyrosine residues (Y284 and Y293) on the receptor. nih.gov
These detailed binding studies, made possible by the rationally designed analogue, provide a blueprint for the structure-based design of improved A3AR modulators. nih.gov
The following table summarizes the key interactions identified for the A3AR PAM LUF6000, an analogue containing the 2-cyclohexyl-aniline-like motif.
| Ligand Moiety | Interacting Receptor Residues/Domains | Type of Interaction | Reference |
| 2-Cyclohexyl group | Transmembrane Domains (TMD) 1 and 7 | Hydrophobic Interaction | nih.gov |
| Imidazoquinolinamine Core | Tyrosine 284 (TMD7), Tyrosine 293 (Helix 8) | π-π Stacking | nih.gov |
| Exocyclic Amine | Tyrosine 284 (TMD7) | π-NH Bonding | nih.gov |
| N-1 Amine of Heterocycle | Glycine 291 | Hydrogen Bond | nih.gov |
Data from a study localizing the binding site of the A3 adenosine receptor positive allosteric modulator LUF6000. nih.gov
Emerging Research Directions and Future Perspectives
Development of More Efficient and Sustainable Synthetic Routes, including Green Chemistry Approaches
The synthesis of specialty chemicals like 2-Cyclohexyl-4-methylaniline is an area ripe for innovation, with a strong emphasis on "green" methodologies. Future research will likely focus on moving away from classical multi-step syntheses, which may involve harsh reagents and generate significant waste. The development of catalytic systems that can achieve the synthesis in fewer steps, with higher atom economy, and under milder conditions will be a priority. This includes exploring novel catalysts for direct C-H activation or amination of cyclohexylbenzene (B7769038) derivatives, thereby streamlining the synthetic process. The use of renewable feedstocks and solvent-free reaction conditions will also be a key consideration in developing more environmentally benign synthetic pathways.
Expansion of Catalytic Applications to New Chemical Transformations and Substrate Scope
The structural motifs within this compound, particularly the aniline (B41778) group, suggest its potential as a ligand in catalysis. While its application in this area is not yet widely documented, future research is expected to explore the use of its derivatives in a variety of catalytic transformations. This could include its incorporation into ligands for cross-coupling reactions, asymmetric synthesis, or polymerization catalysis. The bulky cyclohexyl group could provide unique steric and electronic properties to a metal center, potentially leading to novel reactivity and selectivity. Expanding the substrate scope of these potential catalytic systems will be crucial in demonstrating their synthetic utility.
Rational Design of Novel Materials with Tailored Optoelectronic and Mechanical Properties
The incorporation of this compound into polymeric or molecular materials could lead to novel functionalities. The aniline moiety is a well-known component of conducting polymers and other electroactive materials. Future research will likely involve the rational design and synthesis of polymers and small molecules where the specific steric and electronic properties of the 2-cyclohexyl-4-methylphenyl group can be leveraged. This could lead to materials with tailored optoelectronic properties for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or sensors. Furthermore, the rigid cyclohexyl group could be exploited to enhance the mechanical properties of polymers, such as their thermal stability and tensile strength.
Advanced Computational Insights into Complex Reaction Pathways and Molecular Interactions
As with many areas of modern chemistry, computational modeling will be an indispensable tool in advancing the understanding of this compound. Density Functional Theory (DFT) and other computational methods can provide deep insights into potential reaction mechanisms for its synthesis and its role in catalysis. These theoretical studies can help in the rational design of more efficient catalysts and can predict the electronic and structural properties of novel materials incorporating this aniline derivative. Understanding the non-covalent interactions involving the cyclohexyl and methyl groups will also be crucial for predicting the packing and bulk properties of materials.
Synergistic Approaches Combining Synthesis, Theoretical Modeling, and Application-Oriented Research
The most rapid and impactful advances in the study of this compound will come from integrated research programs. A synergistic approach that combines the expertise of synthetic chemists, computational chemists, and materials scientists will be essential. In this model, theoretical predictions would guide synthetic efforts, and the properties of the resulting molecules and materials would be thoroughly characterized. This iterative cycle of design, synthesis, and testing will accelerate the discovery of new applications and the optimization of existing ones.
Exploration of Novel Supramolecular Assemblies and Self-Assembling Systems
The potential for this compound derivatives to participate in supramolecular chemistry is another exciting and largely unexplored frontier. The interplay of hydrogen bonding from the aniline group and van der Waals interactions from the cyclohexyl and methyl groups could be harnessed to create well-defined supramolecular assemblies. These self-assembling systems could find applications in areas such as molecular recognition, drug delivery, or the templating of nanomaterials. The design of molecules that can form liquid crystals or organogels based on the this compound scaffold is a plausible and intriguing direction for future research.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
